5-Methyl-2-piperidin-4-yl-1H-benzoimidazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-piperidin-4-yl-1H-benzoimidazole dihydrochloride: is a synthetic compound with the molecular formula C13H19Cl2N3 and a molecular weight of 288.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the formation of the benzimidazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding benzimidazole derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole dihydrochloride is used as a reagent in the synthesis of various organic compounds. It serves as a building block for the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules .
Medicine: In medicine, it is investigated for its potential therapeutic applications, including its role as a precursor for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Piperidin-4-yl-1H-benzimidazole: This compound is structurally similar and is used in the synthesis of sodium channel blockers for the treatment of ischemic stroke.
3-Amino-1-(5-indanyloxy)-2-propanol derivatives: These derivatives are potent sodium channel blockers and are used in medical research.
Uniqueness: 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl group and piperidinyl substitution on the benzimidazole ring differentiate it from other similar compounds, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
6-methyl-2-piperidin-4-yl-1H-benzimidazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10;;/h2-3,8,10,14H,4-7H2,1H3,(H,15,16);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGISGPIVOXBQDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CCNCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.